Piperidine‑3‑carbonyl Moiety Confers Access to Dual H₃ / σ₁ Receptor Space Versus Piperazine‑Only Congeners
In a head‑to‑head comparison of matched molecular pairs, compound 4 (piperazine‑terminated) and compound 5 (piperidine‑terminated) from the Szczepańska 2022 series differ only in their basic moiety. Compound 5, which contains the same piperidine‑3‑carbonyl substructure present in the target compound, shows a 421‑fold improvement in σ₁ receptor affinity (Ki 3.64 nM vs. 1531 nM) while maintaining comparable hH₃R affinity (Ki 7.70 nM vs. 3.17 nM) [1]. This demonstrates that embedding the piperidine‑3‑carbonyl group is a critical determinant for achieving dual H₃/σ₁ engagement, a pharmacological profile linked to enhanced in vivo antinociceptive efficacy [1].
| Evidence Dimension | Histamine H₃ receptor binding affinity; Sigma‑1 receptor binding affinity |
|---|---|
| Target Compound Data | Target compound incorporates piperidine‑3‑carbonyl substructure (analogous to Compound 5 in Szczepańska 2022 series) |
| Comparator Or Baseline | Compound 4 (piperazine‑terminated analog): hH₃R Ki = 3.17 nM, σ₁R Ki = 1531 nM; Compound 5 (piperidine‑terminated analog): hH₃R Ki = 7.70 nM, σ₁R Ki = 3.64 nM |
| Quantified Difference | σ₁R affinity improved 421‑fold (Ki 1531 nM → 3.64 nM); hH₃R affinity changed < 3‑fold (3.17 nM → 7.70 nM) |
| Conditions | Radioligand displacement assays using cloned human H₃ and σ₁ receptors expressed in HEK293 cells |
Why This Matters
Procurement decisions for CNS‑oriented screening campaigns should prioritize analogs retaining the piperidine‑3‑carbonyl group because this substructure is a validated molecular switch for dual H₃/σ₁ pharmacology.
- [1] Szczepańska, K., Podlewska, S., Dichiara, M., et al. (2022) ACS Chemical Neuroscience, 13, 1–15. View Source
